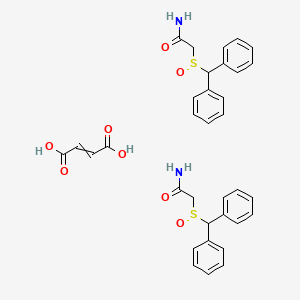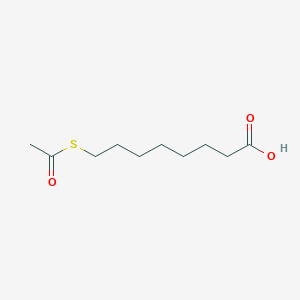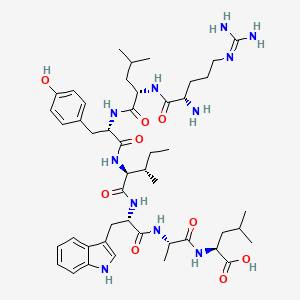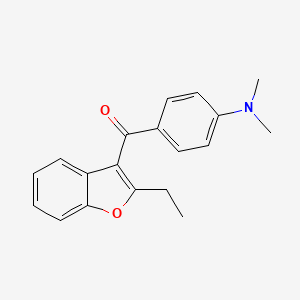![molecular formula C35H22N2 B14227090 4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine CAS No. 790674-51-0](/img/structure/B14227090.png)
4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine is a complex organic compound featuring a spirobifluorene core with two pyridine groups attached at the 2,2’ positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine typically involves the coupling of spirobifluorene with pyridine derivatives. One common method is the Buchwald-Hartwig coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-nitrogen bonds. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirobifluorene ketones, while substitution reactions can introduce various functional groups onto the pyridine rings .
Aplicaciones Científicas De Investigación
4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices
Mecanismo De Acción
The mechanism of action of 4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine involves its interaction with various molecular targets and pathways. In electronic applications, its spirobifluorene core provides a rigid and stable structure that enhances charge transport properties. The pyridine groups can participate in coordination chemistry, forming complexes with metal ions that can further modulate its electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
9,9’-Spirobifluorene: A simpler compound with a similar core structure but without the pyridine groups.
4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)diphenylamine: Another derivative with diphenylamine groups instead of pyridine.
Uniqueness
4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine is unique due to its combination of a spirobifluorene core and pyridine groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring high thermal stability, efficient charge transport, and versatile chemical reactivity .
Propiedades
Número CAS |
790674-51-0 |
|---|---|
Fórmula molecular |
C35H22N2 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
4-(2'-pyridin-4-yl-9,9'-spirobi[fluorene]-2-yl)pyridine |
InChI |
InChI=1S/C35H22N2/c1-3-7-31-27(5-1)29-11-9-25(23-13-17-36-18-14-23)21-33(29)35(31)32-8-4-2-6-28(32)30-12-10-26(22-34(30)35)24-15-19-37-20-16-24/h1-22H |
Clave InChI |
KPPVCGCYHDPOBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C7=CC=NC=C7)C=C(C=C3)C8=CC=NC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine](/img/structure/B14227014.png)
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)

![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)

![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)


![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)

